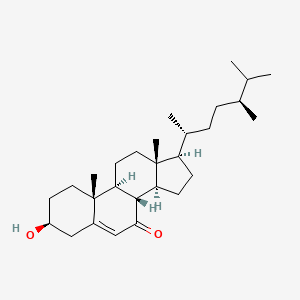

3beta-Hydroxyergost-5-en-7-one

Description

3beta-Hydroxyergost-5-en-7-one (CAS: 156767-69-0) is a steroidal compound characterized by a hydroxyl group at the C3 position and a ketone group at C7 on the ergostane backbone (C28). It is structurally classified as an oxysterol derivative and is naturally isolated from plant sources such as Brassica napus (rapeseed) and Glycine max (soybean) oils . The compound is utilized in life sciences research, particularly in studies involving lipid metabolism and receptor interactions, though its specific biological targets remain under investigation .

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19+,21-,22+,23-,24-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLKHSBYMNKWPF-WSDDEMAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta-Hydroxyergost-5-en-7-one typically involves the oxidation of ergosterol. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation of the 7-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxyergost-5-en-7-one undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions at the hydroxyl group or the double bond.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), or other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

Oxidation: Formation of diketones or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives at the hydroxyl group or double bond.

Scientific Research Applications

3beta-Hydroxyergost-5-en-7-one has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other sterol derivatives.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of 3beta-Hydroxyergost-5-en-7-one involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also inhibit specific enzymes involved in sterol biosynthesis, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The ergostane backbone distinguishes 3beta-Hydroxyergost-5-en-7-one from related stigmastane (C29) or cholestane (C27) derivatives. Functional group positions and side-chain modifications critically influence its physicochemical properties and bioactivity. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural Comparison of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Backbone | Key Differences |

|---|---|---|---|---|---|

| This compound | 156767-69-0 | C28H44O2 | 3β-OH, 7-keto, Δ5 double bond | Ergostane | C28 backbone, Δ5 unsaturation |

| 7-Oxo-beta-sitosterol | 2034-74-4 | C29H48O2 | 3β-OH, 7-keto, Δ5 double bond | Stigmastane | C29 backbone, longer side chain |

| 3-Hydroxystigmast-5-en-7-one | 145163-97-9 | C29H48O2 | 3β-OH, 7-keto, Δ5 double bond | Stigmastane | C29 vs. C28 backbone |

| 7-Ketocholesterol | 566-28-9 | C27H44O3 | 3β-OH, 7-keto, Δ5 double bond | Cholestane | Shorter C27 backbone |

| Ergosta-7,22-dien-3-one | 32507-77-0 | C28H42O | 3-keto, Δ7,22 double bonds | Ergostane | Ketone at C3, no C5 unsaturation |

Notes:

- Backbone Variations : The ergostane (C28) backbone in this compound differentiates it from stigmastane (C29) analogues like 7-Oxo-beta-sitosterol, which has an additional ethyl group in the side chain .

- Functional Group Positioning : While 7-ketocholesterol shares the 3β-OH and 7-keto groups, its cholestane backbone (C27) results in distinct solubility and membrane interaction properties .

- Double Bond Position : Ergosta-7,22-dien-3-one lacks the Δ5 unsaturation but features conjugated Δ7,22 double bonds, altering its rigidity and receptor binding .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

| Property | This compound | 7-Oxo-beta-sitosterol | 7-Ketocholesterol |

|---|---|---|---|

| Molecular Weight | 412.65 g/mol | 428.69 g/mol | 400.63 g/mol |

| LogP (Predicted) | 7.2 | 8.1 | 6.8 |

| Solubility | Insoluble in water | Insoluble in water | Poor aqueous solubility |

| Melting Point | Not reported | 148–150°C | 142–144°C |

Sources : Computational predictions and experimental data from .

Biological Activity

3β-Hydroxyergost-5-en-7-one, a sterol compound, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3β-Hydroxyergost-5-en-7-one is characterized by the following chemical structure:

- Molecular Formula : C28H46O2

- IUPAC Name : (3β,24R)-Ergost-5-en-7-one

This compound is part of a larger class of steroid derivatives that exhibit various pharmacological properties, including anti-inflammatory and anticancer activities.

Anti-inflammatory Effects

One of the most significant biological activities of 3β-hydroxyergost-5-en-7-one is its anti-inflammatory effect. A study published in PubMed highlighted its mechanism of action in alleviating inflammation through the modulation of microRNAs. Specifically, it was found to downregulate miR-98-5p and upregulate TNFAIP3, which leads to the inhibition of the NF-κB pathway. This pathway is crucial for regulating inflammatory responses in macrophages and other immune cells .

Key Findings:

- Mechanism : Downregulation of miR-98-5p enhances TNFAIP3 expression.

- Outcome : Inhibition of NF-κB activation reduces secretion of pro-inflammatory cytokines like IL-1β and TNF-α.

The study utilized high-throughput sequencing and dual-luciferase reporter assays to validate these findings, establishing a theoretical basis for further drug development targeting inflammatory diseases .

Case Study: Inflammation Model

In a controlled experiment using RAW 264.7 macrophages treated with lipopolysaccharide (LPS), the administration of 3β-hydroxyergost-5-en-7-one demonstrated a marked reduction in inflammatory markers compared to untreated controls. This suggests its potential as a therapeutic agent for inflammatory diseases such as arthritis and other autoimmune conditions .

Ongoing Research

Current research is focused on elucidating the specific pathways through which 3β-hydroxyergost-5-en-7-one exerts its effects. Investigations into its interactions with various cellular receptors and signaling pathways are underway, aiming to better understand its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.